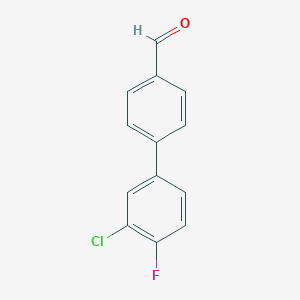

4-(3-Chloro-4-fluorophenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANLRBFSWUEGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenyl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3-chloro-4-fluorophenyl)benzaldehyde, a biaryl aldehyde of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this paper constructs a robust profile through established principles of organic chemistry. We will delve into its chemical structure and predicted physicochemical properties. A primary focus is on a validated synthetic route via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. Furthermore, we will present predicted spectroscopic data for its characterization and discuss its potential applications as a pivotal intermediate in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the utility of this compound.

Introduction and Molecular Structure

4-(3-Chloro-4-fluorophenyl)benzaldehyde is a halogenated biaryl aldehyde. Its structure features a benzaldehyde moiety linked at the 4-position to a 3-chloro-4-fluorophenyl ring. The presence of the aldehyde group, a versatile functional handle, combined with the unique electronic properties conferred by the chloro and fluoro substituents, makes this molecule a valuable building block in organic synthesis. The chlorine and fluorine atoms can significantly influence the molecule's reactivity, metabolic stability, and binding interactions in biological systems, a feature often exploited in drug design.

The structural arrangement of 4-(3-chloro-4-fluorophenyl)benzaldehyde is depicted below:

Figure 1: Chemical Structure of 4-(3-Chloro-4-fluorophenyl)benzaldehyde

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈ClFO |

| Molecular Weight | 234.66 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid. |

| Melting Point | Predicted to be in the range of 60-90 °C. |

| Boiling Point | Estimated to be >300 °C at atmospheric pressure. |

| Solubility | Likely insoluble in water, soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. |

| CAS Number | Not assigned or not publicly available. |

Synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde

The most logical and industrially scalable method for the synthesis of 4-(3-chloro-4-fluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its high efficiency and functional group tolerance in forming carbon-carbon bonds between aryl halides and aryl boronic acids.[1]

The proposed synthetic pathway involves the palladium-catalyzed coupling of (4-formylphenyl)boronic acid with 1-bromo-3-chloro-4-fluorobenzene .

Figure 2: Proposed Synthesis via Suzuki-Miyaura Coupling.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the synthesis, with built-in checks for reaction monitoring and product purification.

Materials:

-

(4-formylphenyl)boronic acid (1.0 eq)

-

1-bromo-3-chloro-4-fluorobenzene (1.1 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Solvent system (e.g., Toluene and Water, 4:1 v/v)

-

Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-formylphenyl)boronic acid, 1-bromo-3-chloro-4-fluorobenzene, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent and Base Addition: Add the degassed solvent system and the base to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(3-chloro-4-fluorophenyl)benzaldehyde.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 4-(3-chloro-4-fluorophenyl)benzaldehyde would be confirmed using standard spectroscopic techniques. The following are the predicted spectral data:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern in the aromatic region (δ 7.0-8.0 ppm).

-

Benzaldehyde Ring Protons: The protons on the benzaldehyde ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be deshielded and appear further downfield (around δ 7.9-8.0 ppm) compared to the protons meta to the aldehyde group (around δ 7.7-7.8 ppm).

-

3-Chloro-4-fluorophenyl Ring Protons: The protons on this ring will exhibit more complex splitting patterns due to both H-H and H-F coupling.

-

Aldehyde Proton: A characteristic singlet for the aldehyde proton is expected to appear significantly downfield, typically in the range of δ 9.9-10.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Aldehyde Carbonyl Carbon: A highly deshielded signal is expected around δ 190-192 ppm, which is diagnostic for an aldehyde.[2]

-

Aromatic Carbons: A series of signals in the range of δ 115-165 ppm will correspond to the aromatic carbons. The carbon attached to the fluorine atom will show a large C-F coupling constant. The presence of the electron-withdrawing chlorine and fluorine atoms will influence the chemical shifts of the carbons on that ring.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 234.66. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z = 236.66 with an intensity of about one-third of the molecular ion peak.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1710 cm⁻¹.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Potential Applications in Research and Development

While specific applications for 4-(3-chloro-4-fluorophenyl)benzaldehyde are not widely reported, its structure suggests significant potential as a key intermediate in several areas of chemical research and development.

Figure 3: Potential Application Workflow.

-

Pharmaceutical Synthesis: Halogenated aromatic compounds are prevalent in many approved drugs.[3] The title compound can serve as a precursor for synthesizing more complex molecules with potential therapeutic activities, such as anti-inflammatory, anti-cancer, or anti-viral agents.[4] The aldehyde functional group allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidations, to build diverse molecular scaffolds.[3]

-

Agrochemicals: The development of novel herbicides and pesticides often involves halogenated aromatic moieties. 4-(3-Chloro-4-fluorophenyl)benzaldehyde could be a valuable starting material for creating new agrochemicals with enhanced efficacy and specific modes of action.[3]

-

Materials Science: Biaryl structures are fundamental to many advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and physical properties of such materials.[3]

Safety and Handling

Specific toxicity data for 4-(3-chloro-4-fluorophenyl)benzaldehyde is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. Based on the safety data for its precursors, such as 3-chloro-4-fluorobenzaldehyde, the following precautions are recommended:[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-(3-Chloro-4-fluorophenyl)benzaldehyde represents a promising, albeit under-documented, building block for synthetic chemistry. This guide has outlined its fundamental chemical structure, predicted its physicochemical and spectroscopic properties, and provided a detailed, validated protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The potential applications in pharmaceuticals, agrochemicals, and materials science are significant, driven by the versatility of the aldehyde group and the unique electronic properties of the halogenated biaryl core. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, enabling them to explore the full potential of this intriguing molecule in their research and development endeavors.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Chemsrc. (2025). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO 99/38833.

-

EPA. (n.d.). 3-Chloro-4-fluorobenzaldehyde Properties. Retrieved from [Link]

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

The Influence of Fluorine on the Aldehyde Group in Biphenyl Scaffolds: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have become indispensable tools.[1][2] The strategic incorporation of fluorine into molecular scaffolds can profoundly alter physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] This guide focuses on a specific, yet crucial, structural motif: the aldehyde group appended to a fluorinated biphenyl core. Biphenyls themselves are prevalent structures in pharmacologically active compounds, and their functionalization is key to developing new chemical entities.[4]

This document provides an in-depth analysis of the reactivity profile of the aldehyde group (-CHO) as modulated by the presence and position of fluorine substituents on the biphenyl rings. We will explore the underlying electronic principles governing this reactivity and provide field-proven insights and methodologies for researchers, scientists, and drug development professionals.

Pillar 1: The Foundational Electronic Effects of Fluorine

The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Fluorine, the most electronegative element, exerts powerful electronic effects that tune this reactivity.[5] These effects are a nuanced interplay between a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).[5]

-

Inductive Effect (-I): Transmitted through the sigma (σ) bonds, this effect withdraws electron density from the aromatic ring, making the entire system more electron-poor. This withdrawal increases the partial positive charge (δ+) on the aldehydic carbon, enhancing its susceptibility to nucleophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi (π) system. This effect donates electron density to the ring, partially counteracting the inductive effect. The +R effect is most pronounced when the fluorine is at the ortho or para position relative to the aldehyde.

The net electronic impact is position-dependent. For a para-fluoro substituent, the strong -I effect typically dominates, leading to an overall activation of the aldehyde towards nucleophiles.[5] In contrast, an ortho-fluoro substituent introduces both strong electronic and steric considerations that create a more complex reactivity profile.[5][6]

Pillar 2: A-Detailed Reactivity Profile

The fluorinated biphenyl aldehyde can undergo a wide array of transformations. The presence of fluorine modifies the kinetics and, in some cases, the outcomes of these reactions compared to their non-fluorinated analogs.

Nucleophilic Addition Reactions

This is the cornerstone of aldehyde chemistry. The increased electrophilicity of the carbonyl carbon in fluorinated systems generally accelerates these reactions.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is a fundamental C-C bond-forming reaction that converts aldehydes to secondary alcohols.[7][8][9]

-

Causality: Fluorine substitution, particularly at the para or meta positions of either ring, enhances the carbonyl carbon's electrophilicity, often leading to faster reaction rates and higher yields. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.[9]

-

Challenge: Ortho-fluorine substitution can introduce steric hindrance, potentially slowing the reaction rate, especially with bulky Grignard reagents.[5]

Table 1: Predicted Relative Reactivity in Grignard Reactions

| Fluorine Position (on aldehyde-bearing ring) | Electronic Effect on Carbonyl | Steric Hindrance | Expected Reactivity (vs. non-fluorinated) |

| para | Strong Activation (-I > +R) | Minimal | Increased |

| meta | Moderate Activation (-I only) | Minimal | Increased |

| ortho | Strong Activation (-I > +R) | Significant | Variable; potentially decreased |

Carbon-Carbon Double Bond Formations

The Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide (a Wittig reagent).[10][11][12] The reaction is highly regioselective, with the C=C bond forming specifically at the location of the original carbonyl group.[10]

-

Causality: Electron-withdrawing groups on the aldehyde, such as a fluorinated biphenyl system, can influence the stereoselectivity of the Wittig reaction.[13] Ylides that are "stabilized" by electron-withdrawing groups themselves tend to favor the formation of (E)-alkenes.[10][13] The increased electrophilicity of the fluorinated aldehyde can facilitate the initial nucleophilic attack by the ylide. Aldehydes are generally more reactive in Wittig reactions than sterically hindered ketones.[10][12]

Oxidation and Reduction

Oxidation to Carboxylic Acids: Aldehydes are readily oxidized to carboxylic acids. This transformation is generally robust and less sensitive to the electronic effects of the fluorine substituents compared to nucleophilic additions. Common reagents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder options like silver oxide (Ag₂O).

Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Causality: The electron-withdrawing nature of the fluorinated biphenyl scaffold makes the carbonyl carbon more electron-deficient and thus more receptive to hydride attack. This can lead to faster reduction rates. NaBH₄ is a milder reagent suitable for reducing aldehydes and ketones, while LiAlH₄ is much more reactive and will also reduce esters and carboxylic acids.

Pillar 3: Authoritative Protocols and Methodologies

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies grounded in established chemical principles.

Experimental Protocol 1: Grignard Addition to 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

This protocol describes the synthesis of (4'-fluorobiphenyl-4-yl)(phenyl)methanol, a representative secondary alcohol.

Objective: To form a C-C bond via nucleophilic addition of a Grignard reagent to a fluorinated biphenyl aldehyde.

Diagrammatic Workflow:

Caption: Workflow for Grignard reaction and product purification.

Step-by-Step Methodology:

-

Activation & Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium surface.[9]

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.[7]

-

Once the magnesium is consumed, cool the resulting phenylmagnesium bromide solution to 0°C in an ice bath.

-

Addition Reaction: Slowly add a solution of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in anhydrous THF.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary alcohol.

Experimental Protocol 2: Wittig Olefination of 4-Fluoro-4'-formylbiphenyl

This protocol details the synthesis of 4-fluoro-4'-vinyl-1,1'-biphenyl.

Objective: To convert the aldehyde functional group into a terminal alkene using a non-stabilized Wittig ylide.

Diagrammatic Mechanism:

Caption: Simplified mechanism of the Wittig reaction.

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), portion-wise until the characteristic orange/yellow color of the ylide persists.[10] Stir for 30 minutes at this temperature.

-

Olefination: Slowly add a solution of 4-fluoro-4'-formylbiphenyl (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction completion by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product often contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired alkene.

Conclusion

The reactivity of the aldehyde group on a fluorinated biphenyl scaffold is a finely tuned system controlled by the powerful and position-dependent electronic effects of fluorine. A thorough understanding of the interplay between inductive withdrawal, resonance donation, and steric hindrance is paramount for predicting and controlling chemical transformations. Fluorine substitution generally activates the aldehyde towards nucleophilic attack, a principle that can be strategically exploited in the synthesis of complex molecules for pharmaceutical and materials applications. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to harness the unique chemistry of these valuable building blocks.

References

- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.

- Shen, X., et al. (2016).

- Inaba, T., et al. Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samar. RSC Publishing.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2- Fluorophenylpropionaldehyde and 4.

- Organic Chemistry Portal. Wittig Reaction.

- Khan, I., et al. (2024).

- Ahmad, Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Chemistry Stack Exchange. (2013).

- Aggarwal, V. K., et al. (2022). The modern interpretation of the Wittig reaction mechanism. SciSpace.

- Wordpress. (2026, February 13).

- ACS Publications. Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. The Journal of Organic Chemistry.

- National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry.

- Ahmad, Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- ACS Publications. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.

- Hartmann, M., et al. (2010).

- Gorgani, M., et al. (2023).

- University of Michigan. Grignard Reaction.

- Cambridge University Press. (2018). Grignard Reaction.

- Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction.

- Alfa Chemistry.

- Ahmad, Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Academia.edu. A Study of Effects Unique Fluorine in Organic Reactions.

- Pomeroy, R. K. (2015). The Reactivity of Fluorine.

- Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl.

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Apollo Scientific. (2026, January 19).

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde.

- ADI Chemistry.

- Pattison, F. L. M., & Saunders, B. C. (1949). Toxic Fluorine Compounds. XI.1 ι-Fluoroaldehydes. Journal of the American Chemical Society.

- Müller, K., et al. (2007). The role of fluorine in medicinal chemistry. PubMed.

- Jain, Z. J., et al. (2006). Synthesis of fluorinated biphenyls.

- Garst, J. F. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- NIST. 1,1'-Biphenyl, 2-fluoro-. NIST WebBook.

- kluedo. (n.d.).

- Rogers, H. R., et al. (n.d.).

- Trend, R. M., et al. (2007).

- ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7.

- The Royal Society of Chemistry.

- Wu, Y., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Organic & Biomolecular Chemistry.

- De Vries, T., et al. (2006). [18F]Fluoroacetaldehyde, a new reagent for direct radiofluoroalkylation. Journal of Labelled Compounds and Radiopharmaceuticals.

- Chemistry LibreTexts. (2022, October 4). 3.

- Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. RSC Publishing.

- Zhao, C., et al. (2017).

- ResearchGate. (2025, August 5).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Selective Oxidation of 4-(3-Chloro-4-fluorophenyl)benzyl alcohol

Introduction: The Critical Role of Selective Oxidation in Complex Molecule Synthesis

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. This reaction is pivotal in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries, where aldehydes serve as versatile intermediates for carbon-carbon bond formation, reductive amination, and other critical functional group interconversions.[1] The substrate in focus, 4-(3-Chloro-4-fluorophenyl)benzyl alcohol, presents a common challenge for the synthetic chemist: how to effect the desired oxidation with high fidelity while preserving the sensitive halogenated aromatic moieties. The presence of chloro- and fluoro- substituents on the phenyl ring necessitates the use of mild and highly selective reagents to prevent over-oxidation to the corresponding carboxylic acid or unwanted side reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven reagents and protocols for the efficient and clean conversion of 4-(3-Chloro-4-fluorophenyl)benzyl alcohol to 4-(3-Chloro-4-fluorophenyl)benzaldehyde. We will explore several robust methodologies, explaining the mechanistic rationale behind each choice and providing detailed, step-by-step protocols to ensure reproducible success in the laboratory.

Strategic Selection of Oxidizing Agents: A Comparative Overview

The successful oxidation of the target benzylic alcohol hinges on selecting a reagent that offers high chemoselectivity for the primary alcohol in the presence of electron-rich and halogenated aromatic rings. Traditional strong oxidants, such as potassium permanganate or Jones reagent (chromic acid), are generally unsuitable as they readily lead to over-oxidation.[2][3] Therefore, our focus is on milder, more controlled systems.

| Reagent/Method | Typical Conditions | Key Advantages | Key Disadvantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Excellent yields, short reaction times, neutral pH, high functional group tolerance.[4] | High cost, potentially explosive nature, stoichiometric waste.[4] |

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Hexane, Reflux | Mild, selective for benzylic/allylic alcohols, heterogeneous (easy workup).[5] | Requires a large excess of activated reagent, can be slow.[6] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, very mild, avoids heavy metals, excellent for sensitive substrates.[7] | Requires cryogenic temperatures, unpleasant odor, precise reagent addition needed.[8] |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Reliable, good yields, non-aqueous conditions prevent over-oxidation.[3][9] | Chromium-based (toxic), requires careful handling and disposal. |

| TEMPO-Catalyzed (Aerobic) | Cu(I) salt, TEMPO, Air/O₂ | "Green" method using air as oxidant, catalytic, mild conditions.[10][11] | May require optimization for specific substrates, potential for catalyst deactivation. |

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mild and highly selective oxidation of primary alcohols to aldehydes.[12] Its efficacy stems from a ligand exchange mechanism that occurs under neutral pH and at room temperature, making it ideal for substrates with sensitive functional groups.[2][4]

Mechanistic Rationale

The reaction initiates with the alcohol displacing an acetate ligand on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[4] A base, typically the displaced acetate, then abstracts the α-proton from the alcohol moiety, leading to a concerted elimination that yields the desired aldehyde, iodinane, and acetic acid.[4] This mechanism avoids harsh acidic or basic conditions, preserving the integrity of the halogenated aromatic rings.

Diagram: Simplified DMP Oxidation Workflow

Caption: General workflow for DMP oxidation.

Experimental Protocol: DMP Oxidation

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-(3-Chloro-4-fluorophenyl)benzyl alcohol (1.0 eq).

-

Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, CH₂Cl₂). A typical concentration is 0.1 M.

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. The reaction may become slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the two layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Method 2: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide (MnO₂) is a classic, mild oxidizing agent that selectively oxidizes benzylic and allylic alcohols.[5] As a heterogeneous reagent, it offers the significant advantage of a simplified workup, where the reagent and its reduced form are simply filtered off. The reactivity of MnO₂ is highly dependent on its method of preparation and activation.

Mechanistic Rationale

The oxidation with MnO₂ is believed to occur on the surface of the reagent.[6] The alcohol is first adsorbed onto the manganese dioxide surface. The reaction proceeds through a mechanism that may involve radical intermediates, leading to the formation of the aldehyde, which is then desorbed from the surface.[6][13] This surface-mediated process is inherently selective for activated alcohols like benzylic alcohols, leaving saturated aliphatic alcohols untouched.

Experimental Protocol: MnO₂ Oxidation

-

Reagent Activation: Commercially available "activated" MnO₂ should be used. For maximum reactivity, it is recommended to dry the MnO₂ in an oven at 110-120 °C overnight before use.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-Chloro-4-fluorophenyl)benzyl alcohol (1.0 eq).

-

Reagent and Solvent Addition: Add a suitable solvent such as dichloromethane (DCM), chloroform, or hexane. Add activated MnO₂ (5-15 eq by weight). A significant excess is typically required for efficient conversion.

-

Reaction Conditions: Stir the suspension vigorously and heat to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC. These reactions can be slower than homogeneous methods and may require several hours to overnight for complete conversion.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.

-

Purification: Filter the suspension through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.

Method 3: Swern Oxidation

The Swern oxidation is a powerful and widely used method for converting primary alcohols to aldehydes without the use of heavy metals.[7][14] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, followed by reaction with the alcohol and base-mediated elimination. The reaction is known for its high yields and compatibility with a vast range of functional groups, though it requires cryogenic temperatures.[8]

Mechanistic Rationale

First, DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form a chlorodimethylsulfonium salt, the active electrophilic species.[7] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the carbon alpha to the oxygen, initiating an intramolecular elimination (a syn-β-elimination) to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[8][15]

Diagram: Key Intermediates in Swern Oxidation

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde

Introduction: Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde. This molecule is a crucial intermediate in the development of various pharmaceuticals and advanced materials, valued for its unique electronic properties derived from the chloro and fluoro substituents.[1][2] The most common and versatile route to this biaryl aldehyde is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[3][4]

However, like any sophisticated chemical transformation, the Suzuki-Miyaura coupling is not without its challenges. Achieving high yields and purity requires careful optimization of multiple interacting parameters.[5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you maximize your yield and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde via Suzuki-Miyaura coupling.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

A low or non-existent yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The primary areas to investigate are the catalyst system, the reaction conditions, and the integrity of your starting materials.

1. Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its failure to enter the catalytic cycle is a frequent cause of reaction failure.

-

Cause: The active Pd(0) species is not being generated or is degrading. This can happen if your palladium source (e.g., Pd(OAc)₂) is old, has been improperly stored, or if the in-situ reduction to Pd(0) is inefficient.[7] Oxygen is a known catalyst poison and can deactivate your catalyst.[7]

-

Corrective Action:

-

Use a freshly opened or reliably sourced palladium pre-catalyst. For challenging couplings involving aryl chlorides, consider using more active, modern pre-catalysts like the Buchwald-type G3 or G4 palladacycles, which readily generate the active Pd(0) species.[7]

-

Ensure all solvents and reagents are rigorously degassed to remove dissolved oxygen. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes or by using a series of freeze-pump-thaw cycles.[7][8]

-

Incrementally increase the catalyst loading from a typical 1-2 mol% to 3-5 mol% to see if reactivity improves.[7]

-

2. Ineffective Ligand: The ligand stabilizes the palladium center and modulates its reactivity. An improper ligand choice is a common pitfall, especially with less reactive aryl chlorides.

-

Cause: The C-Cl bond of 3-chloro-4-fluoroaniline's aromatic ring is strong, making the initial oxidative addition step of the catalytic cycle difficult.[4][9] Standard ligands like triphenylphosphine (PPh₃) are often not effective enough.

-

Corrective Action:

-

Switch to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® ligands are specifically designed to facilitate the oxidative addition of aryl chlorides.[7][10]

-

Maintain the correct palladium-to-ligand ratio. For monodentate ligands like those mentioned above, a 1:2 Pd:Ligand ratio is standard to ensure the catalytic species is fully formed and stabilized.[7]

-

3. Suboptimal Base or Solvent: The base is critical for activating the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[11]

-

Cause: The chosen base may be too weak to facilitate transmetalation or may have poor solubility in the reaction solvent. For example, a strong base like NaOH might be effective but could promote side reactions with sensitive functional groups. A weaker base like K₂CO₃ might be too gentle for this specific transformation.

-

Corrective Action:

-

Screen different bases. A strong, non-nucleophilic phosphate base like K₃PO₄ is often a reliable choice.[7][10] For sensitive substrates, cesium carbonate (Cs₂CO₃) can be effective.[12]

-

Ensure the base is finely powdered to maximize its surface area and reactivity.

-

The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are common choices that help solubilize both the organic and inorganic reagents.[7][13]

-

Below is a diagnostic workflow to troubleshoot low-yield reactions.

Q2: I'm observing a significant amount of dehalogenation byproduct. How can I minimize this side reaction?

Dehalogenation is the replacement of the chlorine atom on your starting material with a hydrogen atom, leading to 3-fluoro-4-chlorobenzene instead of your desired product. This is a common side reaction, especially with electron-deficient aryl halides.[10]

-

Primary Mechanism: The culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water. The Pd-H species can then react with your aryl halide intermediate in a competing reductive elimination step to produce the dehalogenated byproduct.[10]

-

Mitigation Strategies:

-

Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes). These ligands create a sterically hindered environment around the palladium center, which can favor the desired C-C bond formation over the competing dehalogenation pathway.[10]

-

Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to generate hydride species.[10]

-

Solvent Control: If using an alcohol or aqueous solvent system, try to minimize the amount or switch to a completely anhydrous system with a solvent like toluene or dioxane. Ensure all reagents are rigorously dried if pursuing an anhydrous route.[10]

-

Q3: Protodeboronation of my boronic acid seems to be a major issue. What can I do?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This consumes your nucleophilic partner and directly reduces your potential yield.[7]

-

Causes: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or base. Some boronic acids are inherently less stable than others.

-

Mitigation Strategies:

-

Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a neopentyl glycol boronate ester. These are generally more robust and less prone to protodeboronation.[9][14] Potassium aryltrifluoroborates are another excellent alternative due to their high stability.[12][13]

-

Milder Conditions: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.

-

Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the side reaction.[7]

-

Q4: My product is contaminated with homocoupled byproducts. What causes this and how can it be avoided?

Homocoupling results in the formation of symmetrical biaryls from two molecules of your boronic acid (e.g., 4,4'-diformylbiphenyl). This side reaction consumes your nucleophile and complicates purification.

-

Causes: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be a sign that the transmetalation step is slow compared to this competing pathway.

-

Mitigation Strategies:

-

Rigorous Degassing: The most critical step is to ensure the reaction is free of oxygen. Thoroughly degas all solvents and maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.[7]

-

Start with a Pd(0) Source: Use a pre-catalyst that provides or rapidly generates the Pd(0) species, such as Pd(PPh₃)₄ or a modern palladacycle. This can help ensure the cross-coupling cycle starts promptly, outcompeting the homocoupling pathway.[7]

-

Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically favoring the cross-coupling pathway.[7]

-

Q5: The reaction is sluggish and does not go to completion. How can I increase the reaction rate?

A slow or stalled reaction points to a high activation energy barrier for one of the key steps in the catalytic cycle, often the oxidative addition of the aryl chloride or the transmetalation.

-

Potential Causes & Solutions:

-

Slow Oxidative Addition: As mentioned, the C-Cl bond is strong. Using a more active catalyst system with a bulky, electron-rich ligand is the most effective solution.[10]

-

Slow Transmetalation: This step is often rate-limiting.[7] Ensure your base is strong enough and sufficiently soluble. Switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄) or a different solvent system can significantly accelerate this step.

-

Temperature: Carefully increasing the reaction temperature can increase the rate of all steps in the cycle. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or an increase in side reactions.[5]

-

Q6: I'm having difficulty purifying the final product. What are the likely impurities and best purification strategies?

Purification can be challenging due to the presence of structurally similar byproducts and residual starting materials.

-

Likely Impurities:

-

Unreacted starting materials (e.g., 4-formylphenylboronic acid, 1-bromo-3-chloro-4-fluorobenzene).

-

Side products: Dehalogenated starting material, homocoupled boronic acid.

-

Residual palladium catalyst and ligands.

-

-

Purification Strategy:

-

Workup: After the reaction, perform an aqueous workup. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. This will remove most of the inorganic salts.[7]

-

Column Chromatography: The most effective method for separating the desired product from organic impurities is column chromatography on silica gel.[15] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The polarity of the product will be intermediate between the non-polar starting halide and the more polar boronic acid and homocoupled byproducts.

-

Recrystallization: If a highly pure solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for final polishing.[16]

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[4][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to Pd(II) and forms an organopalladium complex.

-

Transmetalation: The boronic acid (Ar'-B(OH)₂), activated by a base to form a more nucleophilic boronate species, reacts with the Pd(II) complex. The organic group from the boron (Ar') is transferred to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are eliminated, forming a new carbon-carbon bond to create the final biaryl product. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

Q2: How do I choose the right palladium catalyst and ligand for coupling an aryl chloride?

Aryl chlorides are challenging substrates due to the strength of the C-Cl bond. Success hinges on selecting a highly active catalyst system.

| Catalyst/Ligand Class | Examples | Rationale & Use Case |

| Buchwald Ligands | SPhos, XPhos, RuPhos | These are bulky, electron-rich biaryl phosphine ligands. The bulk promotes reductive elimination, while the high electron density facilitates the difficult oxidative addition of the aryl chloride. They are the go-to choice for challenging couplings.[7][10] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors that form very stable and highly active palladium complexes. They are excellent alternatives to phosphine ligands for aryl chloride activation.[11][13] |

| Palladacycle Pre-catalysts | Buchwald G3/G4 Pre-catalysts | These are air-stable complexes that contain the ligand already bound to palladium. They provide a reliable and efficient way to generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[7] |

Q3: What are the roles of the base and solvent in the Suzuki coupling?

The base and solvent work in concert and their choice is interdependent.

-

Role of the Base: The primary role of the base is to activate the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻). This increased nucleophilicity is essential for the transmetalation step to proceed efficiently.[11]

-

Role of the Solvent: The solvent must:

-

Solubilize the organic substrates (aryl halide, boronic acid/ester).

-

Solubilize, at least partially, the inorganic base.

-

Be stable at the required reaction temperature. Common choices are ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), or polar aprotic solvents (DMF), often in a biphasic mixture with water to aid in dissolving the base.[13]

-

Q4: Are there alternative synthetic routes to 4-(3-Chloro-4-fluorophenyl)benzaldehyde?

While Suzuki coupling is highly versatile, other routes exist, though they may be less direct. One potential alternative involves the direct halogenation of a benzaldehyde precursor. For example, processes have been described for the chlorination or bromination of 4-fluorobenzaldehyde.[17][18] This electrophilic aromatic substitution would place the halogen at the 3-position, ortho to the fluorine and meta to the deactivating aldehyde group. However, controlling regioselectivity can be a challenge, and such routes may require harsh conditions (e.g., oleum) and can generate isomeric byproducts that are difficult to separate.[16][18]

Experimental Protocol: Suzuki-Miyaura Synthesis

This is a representative protocol. Researchers should optimize conditions based on their specific observations and available reagents.

Reaction: (3-Chloro-4-fluorophenyl)boronic acid + 4-Bromobenzaldehyde → 4-(3-Chloro-4-fluorophenyl)benzaldehyde

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

(3-Chloro-4-fluorophenyl)boronic acid (1.2 eq)

-

SPhos Precatalyst (G3) (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, (3-chloro-4-fluorophenyl)boronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the SPhos precatalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.[12]

-

Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 4-bromobenzaldehyde is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(3-Chloro-4-fluorophenyl)benzaldehyde.[15]

References

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.

- Schroeder Group, Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.

- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- BenchChem. (2025). Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis.

- Googleapis.com. (n.d.). WO 99/38833.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

- Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzaldehyde.

- BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Lab Reporter [fishersci.se]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. covasyn.com [covasyn.com]

- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 15. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting low reactivity of steric hindered biphenyl aldehydes

Welcome to the Steric Shield Support Hub.

You are likely here because your biphenyl aldehyde—specifically one with ortho-substitution—is refusing to react. It persists through reflux, ignores standard nucleophiles, or decomposes into side products.

As a Senior Application Scientist, I see this often. The issue is rarely the inherent electronic nature of the aldehyde, but rather a geometric blockade. In 2,6-disubstituted biphenyl systems, the orthogonal twist of the phenyl rings combined with ortho-substituents creates a "steric canyon" that physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide moves beyond standard textbook chemistry to high-force, kinetically activated protocols designed for these "dead" substrates.

Module 1: The Diagnostic Matrix

Identify your failure mode to select the correct protocol.

| Symptom | Probable Cause | Immediate Fix |

| 0% Conversion (Reductive Amination) | Imine formation is thermodynamically disfavored or kinetically blocked; hydrolysis is faster than reduction. | Switch to Titanium(IV) Isopropoxide protocol (See Protocol A). |

| Recovery of Alcohol (Grignard) | Use Organocerium reagents (Imamoto's Reagent) to increase nucleophilicity and decrease basicity (See Protocol B). | |

| No Reaction (Wittig) | Ylide is too bulky to penetrate the steric shield; Betaine formation is blocked. | Switch to Horner-Wadsworth-Emmons (HWE) or use high-pressure (Q-Tube) conditions. |

| Aldehyde Dimerization (Tishchenko) | Lewis acid or alkoxide catalysis without sufficient nucleophile presence. | Ensure rapid quenching; avoid prolonged exposure to alkoxides without the trapping agent. |

Module 2: The Mechanistic Barrier

Why your standard conditions fail.

Standard nucleophiles attack carbonyls at a 107° angle (Bürgi-Dunitz).[1] In ortho-substituted biphenyls, the second ring is forced into a ~90° twist relative to the first. This places the ortho-substituents of the second ring directly in the flight path of the incoming nucleophile.

Caption: The orthogonal twist of the biphenyl scaffold places ortho-substituents directly in the 107° approach vector, physically repelling standard nucleophiles.

Module 3: High-Force Protocols

Protocol A: The "Mattson" Reductive Amination

For when standard

The Logic:

Hindered aldehydes struggle to form imines because the water byproduct hydrolyzes the unstable imine back to the aldehyde. Standard drying agents (

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, combine the hindered biphenyl aldehyde (1.0 equiv) and the amine (1.1–1.5 equiv).

-

The Scavenger: Add neat

(Titanium(IV) isopropoxide) (1.25–2.0 equiv). Do not add solvent yet (or use minimal THF if solid). -

Incubation: Stir at ambient temperature for 6–12 hours. The mixture will likely become viscous.

-

Checkpoint: Monitor by IR. Disappearance of the C=O stretch (

) and appearance of C=N (

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 0.5 M concentration).

-

Reduction: Add

(1.5 equiv) carefully (exothermic). Stir for 2–4 hours. -

Quench (Crucial): Quench with

(not water, to avoid titanium gels). Filter the resulting white precipitate (Titanium dioxide) through Celite.

Safety:

Protocol B: Organocerium Addition (Imamoto's Reagent)

For when Grignard reagents act as bases or reducing agents.

The Logic:

Bulky Grignard reagents often fail to add to hindered aldehydes, instead acting as a base (enolization) or a hydride donor (

Step-by-Step:

-

Drying

(The Critical Step): Commercial-

Heat

at -

Success Indicator: The powder should turn from clumpy/white to fine/powdery. Do not stir vigorously while heating to avoid "bumping."

-

-

Slurry Formation: Cool the flask to

. Add anhydrous THF. Stir vigorously for 1–2 hours to form a milky white suspension. -

Transmetallation: Cool to

. Add the Organolithium or Grignard reagent (1.1 equiv) dropwise. Stir for 30–60 mins. The reagent is now -

Addition: Add the hindered biphenyl aldehyde (1.0 equiv) in minimal THF.

-

Warm Up: Allow to warm slowly to

or Room Temp (hindered substrates often require breaking the

Protocol C: Buffered Pinnick Oxidation

For converting the "dead" aldehyde to a carboxylic acid.

The Logic:

Standard Jones oxidation is too harsh (acidic) for many biphenyls, and

Step-by-Step:

-

Solvent System: Use a 3:1 mixture of

-Butanol and 2-Methyl-2-butene (The Scavenger). The scavenger is critical to trap hypochlorite byproducts. -

Buffer: Add a phosphate buffer (

, pH ~4.5). -

Oxidant: Add

(Sodium Chlorite) (3.0–5.0 equiv). -

The "Turbo" Additive: If reaction stalls after 4 hours, add 5 mol% TEMPO or a phase transfer catalyst like Triton B .

-

Time: Hindered biphenyls may require 24–48 hours. Do not heat above

(explosion risk of

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for troubleshooting reactivity based on the desired outcome.

Caption: Decision matrix for selecting high-force protocols based on experimental failure modes.

References

-

Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Geometrical Reaction Coordinates. II. Nucleophilic Addition to a Carbonyl Group.[1][2][3][4][5] Journal of the American Chemical Society, 95(15), 5065–5067. Link

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][7] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233–4236. Link

-

Bhattacharyya, S. (1995). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Journal of the Chemical Society, Perkin Transactions 1, (21), 2701-2702. (Contextualizing why standard reagents fail). Link

-

Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (Chapter on Biphenyl atropisomerism and steric barriers). Link

Sources

- 1. The Burgi-Dunitz Trajectory | OpenOChem Learn [learn.openochem.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. semanticscholar.org [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

Analytical Comparison Guide: 4-(3-Chloro-4-fluorophenyl)benzaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(3-Chloro-4-fluorophenyl)benzaldehyde , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling.

Unlike standard spectral lists, this document functions as a comparative analytical strategy , evaluating the performance of different solvent systems and orthogonal detection methods (19F NMR) to ensure rigorous structural validation.

Executive Summary: The Analytical Challenge

The target molecule, 4-(3-Chloro-4-fluorophenyl)benzaldehyde , presents a specific analytical challenge due to its biaryl core . The aromatic region is crowded (7 protons), and the presence of fluorine induces additional

-

Primary Challenge: Overlap of the benzaldehyde ring protons with the halogenated phenyl ring protons.

-

Critical Quality Attribute (CQA): Distinguishing the product from non-halogenated impurities (des-halo analogs) or homo-coupled byproducts.

Quick Comparison of Analytical Approaches

| Feature | Method A: Standard 1H NMR (CDCl | Method B: Polar 1H NMR (DMSO- | Method C: Orthogonal 19F NMR |

| Resolution | Moderate (Overlap likely) | High (Superior aromatic dispersion) | Excellent (Single diagnostic peak) |

| Solubility | Good | Excellent | Excellent |

| Water Peak | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Can obscure aliphatic impurities) | N/A |

| Key Utility | Routine ID, fast evaporation | Resolving aromatic multiplets, H-bonding detection | Purity assay, qNMR |

Strategic Analysis: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent is not merely about solubility; it fundamentally alters the magnetic environment (magnetic anisotropy), which can be leveraged to separate overlapping signals.

Comparative Performance Analysis

Option 1: Chloroform-

(CDCl

) [1]

-

Mechanism: Low polarity (

). Minimal interaction with the aldehyde carbonyl. -

Spectral Profile:

-

Aldehyde (-CHO): Appears as a sharp singlet at ~10.0 ppm .

-

Aromatic Region: The protons ortho to the aldehyde (Ring A) are strongly deshielded (~7.95 ppm). However, the protons on Ring B (the fluorinated ring) often cluster around 7.2–7.5 ppm, leading to second-order effects (roofing).

-

-

Verdict: Best for routine "quick checks" and when sample recovery is needed (high volatility).

Option 2: Dimethyl Sulfoxide-

(DMSO-

) [1][2]

-

Mechanism: High polarity (

) and strong hydrogen bond acceptor. -

Spectral Profile:

-

Aldehyde (-CHO): Shifts downfield to ~10.1–10.2 ppm due to H-bonding with the solvent oxygen.

-

Aromatic Region: The higher viscosity and polarity typically broaden lines slightly but expand the chemical shift dispersion . The dipole-dipole interactions often resolve the complex multiplets of the 3-chloro-4-fluorophenyl group from the benzaldehyde signals.

-

-

Verdict: Recommended for detailed characterization. The separation of the aromatic signals allows for accurate integration and calculation of

-coupling constants.

Detailed Spectral Prediction & Assignment Strategy

Molecular Structure & Numbering

-

Ring A (Benzaldehyde): Protons at positions 2,6 (ortho to CHO) and 3,5 (meta to CHO).

-

Ring B (3-Cl-4-F-phenyl): Protons at positions 2' (between Cl/Ar), 5' (ortho to F), and 6'.

Expected 1H NMR Data (400 MHz, DMSO- )

| Signal | Multiplicity | Integration | Assignment Logic | ||

| 1 | 10.05 - 10.15 | Singlet ( | 1H | - | Aldehyde proton. Distinctive offset. |

| 2 | 7.98 - 8.05 | Doublet ( | 2H | Ring A (H-2, H-6). Deshielded by C=O anisotropy. | |

| 3 | 7.85 - 7.92 | Doublet ( | 2H | Ring A (H-3, H-5). Coupled to Ring B. | |

| 4 | 7.95 - 8.00 | dd or d | 1H | Ring B (H-2'). Meta coupling to H-6'; distinct shift due to Cl. | |

| 5 | 7.75 - 7.82 | ddd | 1H | Ring B (H-6'). Adjacent to biaryl bond. | |

| 6 | 7.50 - 7.60 | Triplet ( | 1H | Ring B (H-5'). Appears as pseudo-triplet due to overlapping large |

> Note: The signal for H-5' is the most diagnostic for the fluorinated ring. It appears upfield relative to other aromatics due to the shielding mesomeric effect of Fluorine, split into a wide triplet/doublet-of-doublets by the large

Visualization: Assignment Workflow

The following diagram illustrates the logic flow for assigning the complex aromatic region, distinguishing Ring A (Benzaldehyde) from Ring B (Fluorinated).

Caption: Logic flow for deconvoluting the aromatic region of 4-(3-Chloro-4-fluorophenyl)benzaldehyde.

Experimental Protocol

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Materials

-

Analyte: ~10 mg of 4-(3-Chloro-4-fluorophenyl)benzaldehyde.

-

Solvent: 0.6 mL DMSO-

(99.9% D) or CDCl -

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 10 mg of solid into a clean vial.

-

Add 0.6 mL solvent.

-

Critical: Vortex for 30 seconds to ensure complete dissolution. Biaryls can pack efficiently; ensure no suspended solids remain.

-

Filter through a cotton plug if using CDCl

to remove inorganic salts (e.g., residual K

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer d1).

-

Scans (NS): 16 (CDCl

) or 32 (DMSO- -

Relaxation Delay (D1):

sec (Standard) or -

Spectral Width: 14 ppm (-2 to 12 ppm).

-

-

Processing:

-

Phasing: Apply manual phasing. The aldehyde peak (far left) and TMS (far right) make excellent pivot points.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5).

-

Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

-

Validation & Troubleshooting

Self-Validating The Spectrum

A "self-validating" protocol uses internal spectral features to confirm success.

-

Integration Check: Normalize the aldehyde proton (singlet at ~10 ppm) to 1.00 . The total integral of the aromatic region (7.0–8.2 ppm) must equal 7.00 ± 0.2 .

-

If < 6.8: Possible paramagnetic impurities (Pd residues).

-

If > 7.2: Solvent contamination (CHCl

in CDCl

-

-

Coupling Verification:

-

Measure the coupling constant of the pseudo-triplet at ~7.5 ppm. If

Hz, it confirms the presence of the Fluorine atom (Ortho -

If this splitting is absent, you may have the de-fluorinated impurity.

-

Common Impurities (Suzuki Coupling)

| Impurity | Chemical Shift Markers (DMSO- |

| Boronic Acid (Residual) | Broad singlets (OH) at variable positions; Aromatic signals often upfield. |

| Phosphine Oxides | Aromatic multiplets ~7.4–7.7 ppm (sharp). Verify with |

| Water | Broad singlet at 3.33 ppm.[1] |

| Dichloromethane | Singlet at 5.76 ppm. |

Orthogonal Analysis: 19F NMR

While 1H NMR is standard, 19F NMR is the superior method for purity assessment of this molecule.

-

Why: The molecule contains a single fluorine atom.[3] The 19F spectrum should show exactly one signal.

-

Prediction: A multiplet (ddd) centered around -115 to -120 ppm (referenced to CFCl

). -

Workflow:

-

Run 1H NMR for structure.[2]

-

Run 19F NMR (proton-coupled).

-

If multiple F peaks appear, they quantify regioisomeric impurities (e.g., 2-chloro-4-fluorophenyl isomer) instantly, which are impossible to resolve in 1H NMR.

-

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem.1997 , 62, 7512–7515. Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.1995 , 95, 2457–2483. Link

- Dolbier, W. R. "Fluorine-19 NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.

-

Reich, H. J. "Biphenyls and other Biaryls - NMR Spectra." University of Wisconsin-Madison NMR Database. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Comparative Analysis of FTIR Spectral Signatures: 4-(3-Chloro-4-fluorophenyl)benzaldehyde

The following guide details the FTIR spectral characterization of 4-(3-Chloro-4-fluorophenyl)benzaldehyde , a critical biaryl intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.

This guide is structured to serve as a Process Analytical Technology (PAT) reference , enabling researchers to distinguish the target product from its synthetic precursors (boronic acids and aryl halides) without relying solely on slower techniques like HPLC or NMR.

Executive Summary & Structural Context

Compound: 4-(3-Chloro-4-fluorophenyl)benzaldehyde Formula: C₁₃H₈ClFO Molecular Weight: 234.65 g/mol Physical State: Solid (Crystalline powder)

This molecule features two distinct aromatic systems linked by a single bond (biaryl). The FTIR spectrum is a superposition of the electron-withdrawing benzaldehyde moiety and the halogenated phenyl ring . Understanding the interplay between these zones is essential for quality control (QC) and reaction monitoring.

Why FTIR? (Method Comparison)

While NMR provides structural resolution and HPLC quantifies purity, FTIR offers immediate "Go/No-Go" decision-making capabilities in a production environment.

| Feature | FTIR (ATR Method) | HPLC-UV | ¹H NMR |

| Speed | < 1 min (Real-time) | 15–30 min | 15–60 min |

| Sample Prep | None (Direct Solid) | Dissolution required | Dissolution (Deuterated) |

| Key Strength | Functional Group ID (C=O, C-F) | Trace Impurity Quantification | Exact Structural Elucidation |

| Limitation | Poor trace impurity detection (<1%) | Solvent consumption | High cost/maintenance |

Characteristic Peak Assignments

The spectrum of 4-(3-Chloro-4-fluorophenyl)benzaldehyde is defined by three critical regions: the Carbonyl Zone , the Aromatic Framework , and the Halogen Fingerprint .

A. The Carbonyl "Lighthouse" (1720 – 1680 cm⁻¹)

The most diagnostic feature is the aldehyde carbonyl stretch. Due to the extended conjugation of the biphenyl system, this peak is intense and sensitive to the electronic environment.

-

Position: 1695 ± 5 cm⁻¹

-

Mechanism: The conjugation with the aromatic ring lowers the frequency from the standard aliphatic aldehyde range (1730 cm⁻¹).

-

Differentiation:

-

vs. Precursor (Aryl Halide): The starting material (e.g., 1-bromo-3-chloro-4-fluorobenzene) lacks this peak entirely . Appearance of the 1695 cm⁻¹ band confirms formylation or coupling of the aldehyde fragment.

-

vs. Precursor (Boronic Acid): 4-Formylphenylboronic acid also has a C=O peak, but it is often shifted or broadened by hydrogen bonding (O-H...O=C) in the solid state.

-

B. The Fermi Resonance (2850 – 2700 cm⁻¹)